molecular formula C10H6BrNO2 B1314823 2-Bromo-3-nitronaphthalene CAS No. 67116-33-0

2-Bromo-3-nitronaphthalene

Cat. No. B1314823
CAS RN: 67116-33-0
M. Wt: 252.06 g/mol
InChI Key: KRQFZBUWIOZDMP-UHFFFAOYSA-N
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Description

2-Bromo-3-nitronaphthalene is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol . It belongs to the class of nitronaphthalenes , which are derivatives of naphthalene containing a nitro group (NO2) at a specific position.

Scientific Research Applications

  • Polarographic and Voltammetric Determination : 2-Nitronaphthalene's behavior has been studied using polarographic and voltammetric methods, demonstrating its utility in determining trace amounts in environmental samples like drinking and river water (Pecková et al., 2005).

  • Photochemistry in Atmospheric Waters : 1-Nitronaphthalene, closely related to 2-nitronaphthalene, has been studied for its photosensitized reactions in aqueous solutions, highlighting its role in producing radical species and singlet oxygen in atmospheric waters (Brigante et al., 2010).

  • Synthesis Applications : 2-Nitronaphthalenes have been used in a catalyst-free conjugate addition with indoles and pyrroles in water, demonstrating their role in synthesizing complex organic compounds like tetrahydro-β-carbolines (Malhotra et al., 2013).

  • Battery Material Research : 1-Nitronaphthalene has been investigated as a potential cathode material for magnesium reserve batteries, showcasing its application in energy storage technologies (Thirunakaran et al., 1996).

  • Atmospheric Modeling : The formation, decay, and partitioning of nitronaphthalenes in the atmosphere have been modeled to understand their environmental impact and behavior in air masses (Feilberg et al., 1999).

properties

IUPAC Name

2-bromo-3-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQFZBUWIOZDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474741
Record name 2-bromo-3-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-nitronaphthalene

CAS RN

67116-33-0
Record name 2-bromo-3-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Campbell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the constitution of the naphthalene nucleus in terms of nomenclature, isomerism of naphthalene derivatives, the Erlenmeyer formula, hemi-…
Number of citations: 5 www.sciencedirect.com
BS DEACTIVATION - AROMATIC NUCLEOPHILIC SUBSTITUTION … - ACS Publications
… As in electrophilic substitution, a normally activating substituent in the 3position of naphthalene confers little or no activation on substitution in the 2position; 2-bromo-3-nitronaphthalene …
Number of citations: 0 pubs.acs.org
K Venkataraman - Journal of Synthetic Organic Chemistry, Japan, 1964 - jstage.jst.go.jp
… a very interesting series of reactions which are useful for the preparation of relatively inaccessible naphthalene derivatives such as 2-nitronaphthalene, and 2-bromo-3-nitronaphthalene…
Number of citations: 5 www.jstage.jst.go.jp
S Karthikeyan, GM Wolfaardt, DR Korber, DE Caldwell - Microbial Ecology, 1999 - Springer
… acid (□) and 2,7 dichloro-9-fluorenone (•), whereas relatively longer acclimation period was required for growth on the highly chlorinated and brominated 2-bromo-3nitronaphthalene (…
Number of citations: 37 link.springer.com
TR Kelly, MH Kim - Journal of the American Chemical Society, 1994 - ACS Publications
… 2-Bromo-3-nitronaphthalene (25). The following procedure is a modification of one by Fenyes.38 2-Bromo- 3 -nitronaphthalenebis(hexachlorocyclopentadiene) adduct (24, 204g, 257 …
Number of citations: 408 pubs.acs.org
W Yin - 2007 - search.proquest.com
… The distillate which resulted consisted essentially of a slurry of 2-bromo-3-nitronaphthalene 211 and hexachlorocyclopenta-diene when it was warmed to rt. The solid which formed was …
Number of citations: 0 search.proquest.com
L Weiss, M Loy, SS Hecht… - Journal of Labelled …, 1978 - Wiley Online Library
… To the reaction flask was added 2-bromo-3-nitronaphthalene (2.52 g, 10 mole, Eastman, purified by recrystallization from abs. ethanol, mp 83-84'). The system was dried hy alternately …
S Karthikeyan - 2000 - nlc-bnc.ca
The aim of this work was to determine the role of cellular recombination and positioning in the ernergence of biofilm communities. This involved monitoring a biofilm community …
Number of citations: 7 www.nlc-bnc.ca
G Morales - 1995 - search.proquest.com
… available 2-bromo-3-nitronaphthalene-bis(hexachlorocyclopentadiene) adduct underwent high vacuum pyrolysis (retro Diels-Alder) at 350 C to afford 2-bromo3-nitronaphthalene …
Number of citations: 5 search.proquest.com

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